molecular formula C6H14Br2N2 B1167395 invasin CAS No. 114073-91-5

invasin

Cat. No.: B1167395
CAS No.: 114073-91-5
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Description

Invasin is a 103-kDa outer membrane protein produced by pathogenic bacteria such as Yersinia pseudotuberculosis and enteropathogenic Escherichia coli. It facilitates bacterial invasion into mammalian cells by binding to β1-integrin receptors on host cell surfaces, triggering actin rearrangements and internalization via the "zipper mechanism" . Structurally, this compound contains five immunoglobulin (Ig)-like domains (D1–D5), with the C-terminal D4 and D5 forming a super-domain responsible for integrin recognition . This protein is critical for establishing infections, as demonstrated by studies showing that Salmonella strains engineered to express this compound bypass their canonical Type III Secretion System (TTSS-1) and instead rely on integrin-mediated entry .

Properties

CAS No.

114073-91-5

Molecular Formula

C6H14Br2N2

Synonyms

invasin

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Invasin vs. Intimin

Intimin, a virulence factor in attaching/effacing E. coli (EPEC), shares structural homology with this compound despite low sequence identity (~10%). Both proteins have:

  • Rod-like Ig-domain arrangements : this compound’s D1–D4 and intimin’s Ig-like domains adopt similar folds.
  • C-terminal adhesive tips : this compound’s D4/D5 and intimin’s Int190 form analogous super-domains critical for receptor binding. Structural alignment reveals 73–77 equivalent Cα atoms with root-mean-square deviations (RMSD) of 2.9–3.5 Å .
  • Divergent binding interfaces : Intimin binds the translocated intimin receptor (Tir), a bacterial effector injected into host cells, whereas this compound directly targets β1-integrins .
This compound vs. SinH

SinH, a surface protein in E.

  • Transmembrane β-barrel domain : TM-scores of 0.96 (vs. This compound) and 0.95 (vs. intimin) indicate near-identical folds despite 62–66% sequence similarity .
  • Ig-like domains : SinH’s Ig-like domains 1 and 2 align with this compound’s D3 (TM-scores: 0.54–0.55), but sequence identity is <15% .
  • Unique receptor-binding domain (RBD) : SinH’s RBD contains a lectin-like domain absent in this compound/intimin, suggesting divergent host targets .
This compound vs. ESA_00986

ESA_00986, an adhesin in Cronobacter sakazakii, is hypothesized to belong to the intimin/invasin family. However, it shares only 32% sequence similarity with E. coli intimin and lacks definitive domain annotations . Functional studies show it mediates adhesion and invasion, but its receptor remains unidentified .

Functional Comparisons

Protein Organism Host Receptor Mechanism Key Functional Difference
This compound Yersinia spp. β1-integrins Zipper mechanism Triggers integrin clustering for passive uptake
Intimin EPEC, EHEC Tir (bacterial effector) Tir-intimin interaction Requires prior injection of Tir into host cells
Rck Salmonella spp. Unknown Complement resistance + invasion Dual role in immune evasion and cell entry
SinH E. coli Likely glycans Lectin-mediated binding Utilizes a carbohydrate-binding RBD
ESA_00986 C. sakazakii Unknown Adhesion/invasion Role in neonatal infections, mechanism unclear
Key Findings :
  • This compound vs. Rck : While both promote bacterial entry, Rck (in Salmonella) additionally confers resistance to complement-mediated lysis, expanding its role in immune evasion .
  • This compound vs. HD6 defensin interaction: Human α-defensin 6 (HD6) binds this compound to self-assemble into nanonets, trapping bacteria.

Mechanistic Divergence

  • Integrin vs. Tir dependency : this compound’s reliance on host integrins contrasts with intimin’s dependence on the bacterial effector Tir, highlighting evolutionary adaptations to different niches .

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